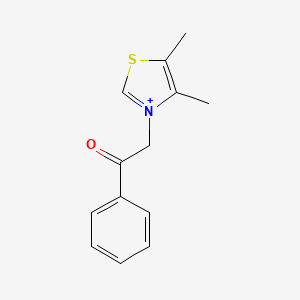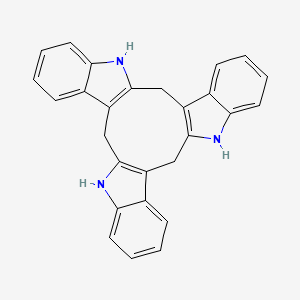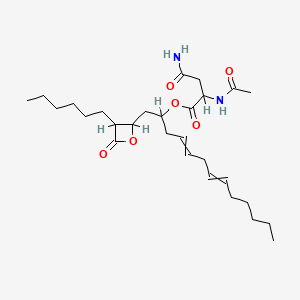
Nitrofenac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrofenac is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug. It is characterized by the incorporation of a nitric oxide-releasing moiety into the diclofenac structure. This modification aims to reduce the gastrointestinal toxicity commonly associated with diclofenac while retaining its anti-inflammatory and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrofenac is synthesized by esterifying diclofenac with a nitric oxide-releasing group. The process typically involves the reaction of diclofenac with a nitric oxide donor under controlled conditions to ensure the stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced catalytic methods and optimized reaction conditions helps in achieving high yields and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Nitrofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Nitrofenac has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential to reduce gastrointestinal toxicity while providing anti-inflammatory and analgesic effects.
Industry: Utilized in the development of safer non-steroidal anti-inflammatory drugs
Mécanisme D'action
Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from this compound interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .
Comparaison Avec Des Composés Similaires
Nitroaspirin: A nitric oxide-releasing derivative of aspirin.
Nitronaproxen: A nitric oxide-releasing derivative of naproxen.
Nitroflurbiprofen: A nitric oxide-releasing derivative of flurbiprofen
Comparison:
Gastrointestinal Toxicity: Nitrofenac exhibits significantly reduced gastrointestinal toxicity compared to its parent compound, diclofenac, and other similar compounds.
Anti-inflammatory and Analgesic Properties: this compound retains the anti-inflammatory and analgesic properties of diclofenac while providing additional benefits due to nitric oxide release.
Unique Features: The incorporation of a nitric oxide-releasing moiety makes this compound unique in its ability to modulate inflammation and pain with reduced side effects
Propriétés
Numéro CAS |
156661-01-7 |
|---|---|
Formule moléculaire |
C18H18Cl2N2O5 |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
Clé InChI |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Synonymes |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,5S,7R,8R,10R,11S,15S)-8-Hydroxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-14-one](/img/structure/B1220624.png)











